molecular formula C16H19N5O B12448660 N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide

N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide

Cat. No.: B12448660
M. Wt: 297.35 g/mol
InChI Key: UESZRPBFOSMDHP-UHFFFAOYSA-N
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Description

N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with dimethyl groups and a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide

InChI

InChI=1S/C16H19N5O/c1-10-5-7-14(8-6-10)20-16(19-13(4)22)21-15-17-11(2)9-12(3)18-15/h5-9H,1-4H3,(H2,17,18,19,20,21,22)

InChI Key

UESZRPBFOSMDHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C

Origin of Product

United States

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